3,3'-Difluorobenzaldazine is a synthetic chemical compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, ] Allosteric modulators, unlike traditional orthosteric ligands, bind to sites on the receptor distinct from the glutamate binding site. [] PAMs like 3,3'-Difluorobenzaldazine enhance the activity of mGluR5 when an orthosteric agonist like glutamate is present, but do not activate the receptor in the absence of the agonist. [, , ] This mechanism of action distinguishes 3,3'-Difluorobenzaldazine from direct agonists and makes it a valuable tool in studying mGluR5 signaling pathways.
Mechanism of Action
3,3'-Difluorobenzaldazine exerts its effects by binding to an allosteric site on the mGluR5 receptor. [, , ] This site is distinct from the orthosteric glutamate binding site. [] While the exact binding site for 3,3'-Difluorobenzaldazine was initially debated, later studies confirmed its interaction with the same allosteric site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)-pyridine (MPEP). [] Binding to this site enhances the receptor's response to glutamate and other orthosteric agonists. [, , ] This enhancement manifests as a leftward shift in the agonist concentration-response curves and potentiation of agonist-induced responses, such as calcium mobilization and ERK1/2 phosphorylation in astrocytes. [, , ]
Neuroscience Research:
Investigating mGluR5 Function: 3,3'-Difluorobenzaldazine serves as a valuable tool for studying the role of mGluR5 in various neurological processes. [] By potentiating the receptor's activity, researchers can gain insights into the downstream signaling pathways and physiological effects of mGluR5 activation.
Studying Synaptic Plasticity: mGluR5 plays a crucial role in synaptic plasticity, a process essential for learning and memory. [, ] 3,3'-Difluorobenzaldazine can be used to investigate the mechanisms underlying mGluR5-dependent synaptic plasticity and its implications for cognitive function.
Modeling Neurological Disorders: Dysregulation of mGluR5 activity is implicated in several neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorder, and Parkinson's disease. [, ] 3,3'-Difluorobenzaldazine can be used in animal models of these disorders to investigate the therapeutic potential of targeting mGluR5.
Exploring Sleep Regulation: Research suggests that mGluR5 plays a role in regulating sleep patterns, and its activity declines with age. [, ] Studies have shown that 3,3'-Difluorobenzaldazine can improve sleep quality in aged Drosophila, highlighting its potential in addressing age-related sleep disturbances. [, ]
Drug Discovery:
Lead Compound for mGluR5 PAMs: The discovery of 3,3'-Difluorobenzaldazine as an mGluR5 PAM paved the way for the development of more potent and drug-like allosteric modulators. [, , , ] These compounds hold promise as potential therapeutic agents for treating neurological and psychiatric disorders.
Understanding Allosteric Modulation: Research on 3,3'-Difluorobenzaldazine and its analogs has significantly advanced our understanding of allosteric modulation of G protein-coupled receptors (GPCRs). [, , ] This knowledge is crucial for developing novel drugs that target GPCRs, a large and diverse family of proteins involved in various physiological processes.
Related Compounds
3,3'-Dimethoxybenzaldazine (DMeOB)
Compound Description: 3,3'-Dimethoxybenzaldazine (DMeOB) is a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), effectively decreasing the receptor's activity when an agonist is present. DMeOB exhibits an IC50 value of 3 μM in fluorometric Ca2+ assays. []
Relevance: DCB shares a structural backbone with DFB, with chlorine atoms replacing the fluorine atoms in DFB. Despite this similarity, DCB demonstrates a neutral allosteric effect on mGluR5, highlighting the critical role of subtle structural variations in determining the pharmacological activity of allosteric modulators. []
2-Methyl-6-(phenylethynyl)pyridine (MPEP)
Compound Description: 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-characterized negative allosteric modulator of mGluR5. [, , ] It binds to a distinct allosteric site compared to the orthosteric glutamate binding site. [] MPEP effectively reduces mGluR5 activity and inhibits [3H]3-methoxy-5-(2-pyridinylethynyl)pyridine binding to the allosteric site. []
Relevance: While not structurally similar to DFB, MPEP plays a crucial role in understanding the allosteric modulation of mGluR5. Competition binding assays with MPEP were used to characterize the binding properties of DFB and other related compounds. [, ] Research suggests that DFB and related compounds may interact with the same allosteric binding site as MPEP, although their specific binding mechanisms and pharmacological effects differ. [, ]
Compound Description: 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is another positive allosteric modulator of mGluR5. It displays improved potency compared to some earlier mGluR5 agonists and may hold potential for developing treatments for traumatic brain injury. [] CDPPB primarily exerts its allosteric effects by increasing the apparent affinity of orthosteric agonists for the mGluR5 receptor. []
Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a potent and selective positive allosteric modulator of mGluR5. It exhibits no agonist activity on its own but enhances the receptor's response to orthosteric agonists like glutamate, quisqualate, and DHPG. [, ] CPPHA displays high potency in potentiating mGluR5-mediated responses in both recombinant systems and native neuronal preparations. [, ]
Compound Description: S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidinl-1-yl}-methanone (ADX47273) is a positive allosteric modulator of mGluR5. Unlike DFB and CDPPB, which mainly impact orthosteric agonist affinity, ADX47273 primarily exerts its allosteric modulatory effect by influencing the efficacy of orthosteric agonists at the astrocyte mGluR5 receptor. []
Relevance: Although structurally different from DFB, both compounds are positive allosteric modulators of mGluR5. The distinct mechanism of action for ADX47273, compared to DFB and CDPPB, highlights the diverse ways in which PAMs can modulate mGluR5 activity and emphasizes the potential for developing drugs with specific pharmacological profiles. []
Compound Description: 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP) is a compound that displays partial antagonism of mGluR5. It binds to the same allosteric site as MPEP but only partially inhibits the receptor's response to glutamate. []
Compound Description: Similar to M-5MPEP, 2-(2-(5-bromopyridin-3-yl)ethynyl)-5-methylpyridine (Br-5MPEPy) is a partial antagonist of mGluR5. It binds to the allosteric MPEP binding site and partially inhibits the receptor's response to glutamate. []
Relevance: Br-5MPEPy and DFB both interact with the allosteric MPEP binding site on mGluR5. While Br-5MPEPy acts as a partial antagonist, partially inhibiting the receptor, DFB enhances mGluR5 activity. This difference emphasizes the diverse pharmacological effects achievable by targeting the same allosteric site. []
Relevance: While DFB acts as a positive allosteric modulator of mGluR5, 5MPEP demonstrates a neutral allosteric effect by binding to the same allosteric site without affecting receptor activity. Importantly, 5MPEP can block the effects of both negative and positive allosteric modulators like MPEP and DFB, respectively. [] This property makes 5MPEP a valuable tool for investigating the specific roles of allosteric modulators in different experimental settings.
Compound Description: 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) is a highly potent analog of CDPPB, acting as a positive allosteric modulator of mGluR5. VU-29 demonstrates selectivity for mGluR5 over mGluR1 in whole-cell patch-clamp studies. []
Relevance: VU-29, similar to DFB, acts as a positive allosteric modulator of mGluR5. Both compounds highlight the potential for developing highly potent and selective mGluR5 PAMs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
4,4'-Methylenedianiline is an industrial chemical that is not known to occur naturally. It is also commonly known as diaminodiphenylmethane or MDA. It occurs as a colorless to pale yellow solid and has a faint odor. 4,4'-Methylenedianiline is used mainly for making polyurethane foams, which have a variety of uses, such as insulating materials in mailing containers. It is also used for making coating materials, glues, Spandex® fiber, dyes, and rubber. 4,4'-diaminodiphenylmethane appears as a tan flake or lump solid with a faint fishlike odor. May be toxic by inhalation or ingestion, and may be irritating to skin. Insoluble in water. 4,4'-diaminodiphenylmethane is an aromatic amine that is diphenylmethane substituted at the 4-position of each benzene ring by an amino group. It has a role as a carcinogenic agent and an allergen. It derives from a hydride of a diphenylmethane. 4,4'-Methylenedianiline (MDA) is primarily used to produce 4,4'-methylenedianline diisocyanate and other polymeric isocyanates. Acute (short-term) oral and dermal exposure to MDA causes liver damage in humans and animals. MDA can irritate the skin and eyes in humans. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of MDA in humans. In rats and mice exposed to the dihydrochloride salt of MDA in their drinking water, statistically significant increases in the incidence of several types of tumors, including liver and thyroid tumors, were reported. EPA has not classified MDA for carcinogenicity. The International Agency for Research on Cancer (IARC) has classified MDA as a Group 2B, possible human carcinogen. 4,4-Methylenedianiline is a yellowish to brownish colored crystalline solid aromatic amine with a faint amine-like odor that is unstable in the presence of light or air and emits toxic fumes of aniline and nitrogen oxides when heated to decomposition. 4,4'-Methylenedianiline is primarily used in industry as a chemical intermediate in the production of 4,4-methylenedianiline diisocyanates and polyisocyanates, but is also used as a cross-linking agent for the determination of tungsten and sulfates, and as a corrosion inhibitor. Exposure to this substance irritates the skin and eyes and causes liver damage. 4,4'-Methylenedianiline is reasonably anticipated to be a human carcinogen. (NCI05) 4,4'-Methylenedianiline can cause cancer according to an independent committee of scientific and health experts. 4,4'-methylenedianiline belongs to the family of Diphenylmethanes. These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups[1].